Verubulin hydrochloride, also known as Azixa, is a small-molecule compound that has garnered attention for its potential as an antineoplastic agent. It is primarily classified as a microtubule-targeting agent, which inhibits microtubule formation, making it a candidate for treating various cancers, including brain cancer and solid tumors. The compound has been investigated in clinical trials, particularly for recurrent glioblastoma multiforme, demonstrating some tolerability but limited anti-tumor activity in certain patient groups.
Verubulin hydrochloride is derived from quinazoline and is categorized as an investigational drug. It is not classified under any specific category of approved drugs but is recognized for its role in cancer treatment research. The DrugBank accession number for Verubulin is DB05585, and it has been noted for its ability to cross the blood-brain barrier effectively, which is crucial for treating central nervous system tumors .
The synthesis of Verubulin hydrochloride involves several complex chemical reactions. One notable method includes the automated radiochemical synthesis of related compounds, such as [11C]MPC-6827, which share structural similarities with Verubulin. This process typically involves bubbling desmethyl MPC-6827 with methyl iodide in a solvent at elevated temperatures followed by purification through high-performance liquid chromatography. The specific synthesis details of Verubulin itself are less documented but typically involve multi-step organic synthesis techniques that include the formation of key intermediates through substitution reactions and cyclization .
The molecular formula of Verubulin hydrochloride is , with a molecular weight of approximately 279.34 g/mol. The structure features a quinazoline core, which is critical for its biological activity. The compound's three-dimensional structure can be explored using databases such as the Protein Data Bank (PDB), where it has been analyzed in complex with tubulin heterodimers, revealing insights into its binding interactions and conformational dynamics during molecular simulations .
Verubulin hydrochloride undergoes several chemical reactions that contribute to its mechanism of action. As a microtubule polymerization inhibitor, it disrupts the assembly dynamics of microtubules by binding to the colchicine site on tubulin heterodimers. This interaction prevents proper microtubule formation, leading to mitotic arrest and apoptosis in cancer cells. The compound's ability to affect microtubule dynamics can be assessed through various assays that measure light absorption changes at specific wavelengths indicative of tubulin polymerization processes .
The mechanism of action of Verubulin hydrochloride involves its binding to the colchicine site on the beta-subunit of tubulin. This binding inhibits tubulin polymerization, thereby disrupting the normal function of the mitotic spindle during cell division. As a result, cells experience mitotic arrest, leading to programmed cell death (apoptosis). Studies have shown that Verubulin can induce significant cytotoxic effects on cancer cell lines by interfering with microtubule dynamics and preventing proper chromosome segregation during mitosis .
Verubulin hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for formulation in therapeutic applications and its behavior in biological systems .
Verubulin hydrochloride is primarily researched for its potential applications in oncology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3